![molecular formula C17H12ClF2N3O3S2 B2512979 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 922021-55-4](/img/structure/B2512979.png)
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide
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Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as "compound X" and is known for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
One area of research involves the synthesis of sulfonamide derivatives and exploring their structure-activity relationships. For instance, the exploration of various 6,5-heterocycles to improve metabolic stability in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors demonstrates the importance of chemical modifications to enhance drug properties (Stec et al., 2011). Another study on the cytotoxic activity of novel sulfonamide derivatives against breast and colon cancer cell lines showcases the therapeutic potential of structurally related compounds (Ghorab et al., 2015).
Antimicrobial and Anticonvulsant Effects
Research into the antimicrobial and anticonvulsant effects of compounds containing a sulfonamide moiety is also significant. For example, the synthesis of heterocyclic compounds with a sulfonamide thiazole moiety and their evaluation as anticonvulsant agents highlight the potential of these compounds in treating convulsions (Farag et al., 2012). Similarly, the design and synthesis of 1,3,4-oxadiazole and acetamide derivatives for antibacterial and anti-enzymatic potential underline the broad spectrum of biological activities these compounds can exhibit (Nafeesa et al., 2017).
Enzyme Inhibition
Another significant area of application is enzyme inhibition, where compounds are designed to target specific enzymes related to disease states. The lead development of thiazolylsulfonamides with carbonic anhydrase inhibitory action, for example, illustrates the potential of sulfonamide derivatives in treating conditions associated with dysregulated enzyme activity (Carta et al., 2017).
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2N3O3S2/c18-10-1-4-13(5-2-10)28(25,26)23-17-22-12(9-27-17)8-16(24)21-11-3-6-14(19)15(20)7-11/h1-7,9H,8H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMGESYDCRSFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide |
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